1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
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Description
1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel Synthesis Techniques : Research has shown the development of novel indole derivatives through both conventional and microwave-assisted synthesis techniques. These methods have been found to enhance reaction times, yields, and reproducibility. Specifically, indole derivatives exhibit significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (D. Anekal & J. S. Biradar, 2012).
Herbicidal Activities : Synthesis of piperidine carboxamides and thiocarboxamides has been explored for their potential as lead compounds in inhibiting D1 protease in plants, indicating their use in agricultural research as herbicides (De-jin Hu et al., 2009).
Antipsychotic Agents : Heterocyclic carboxamides have been evaluated for their potential as antipsychotic agents. Their ability to bind to dopamine D2 and serotonin 5-HT receptors, without causing significant extrapyramidal side effects, suggests a promising application in developing new treatments for psychiatric disorders (M. H. Norman et al., 1996).
Chemical Functionalities Optimization : Studies on indole-2-carboxamides have revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These insights are crucial for the development of CB1 receptor modulators, which could have therapeutic applications in treating disorders related to the endocannabinoid system (Leepakshi Khurana et al., 2014).
Cannabinoid Receptor Activity : The synthesis and evaluation of thiazolylindoles and a benzimidazole, novel compounds with potential cannabinoid receptor activity, point towards the exploration of novel synthetic cannabinoids for both therapeutic and research applications (F. Westphal et al., 2015).
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-12-18(22-27-14)21-20(26)16-7-9-23(10-8-16)19(25)13-24-11-6-15-4-2-3-5-17(15)24/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWODLCODSVFDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.